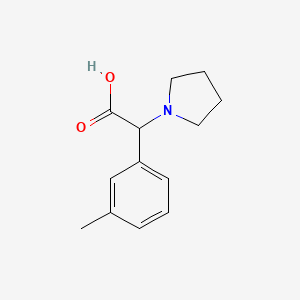

Pyrrolidin-1-yl-m-tolyl-acetic acid

Beschreibung

Historical Context and Evolution of Pyrrolidine (B122466) Scaffolds in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals. nih.govfrontiersin.org Its prevalence stems from its unique physicochemical properties, including hydrophilicity, basicity, and a rigid, non-planar structure. tandfonline.comnih.gov Historically, the pyrrolidine scaffold was recognized in natural alkaloids like nicotine (B1678760) and hygrine. wikipedia.org The amino acids proline and hydroxyproline, essential components of proteins, also feature this ring system, highlighting its fundamental role in biology. wikipedia.org

The evolution of medicinal chemistry has seen the pyrrolidine scaffold become one of the most utilized nitrogen heterocycles in drug discovery. dntb.gov.uanih.gov Its three-dimensional structure, a result of "pseudorotation," allows for a thorough exploration of pharmacophore space, which is critical for designing selective and potent drug candidates. dntb.gov.uaresearchgate.net This structural feature, combined with the presence of multiple stereogenic centers, enables the creation of a wide diversity of molecules with distinct biological profiles. dntb.gov.uaresearchgate.net Consequently, the pyrrolidine ring is a key component in numerous FDA-approved drugs, underscoring its therapeutic importance. researchgate.net

Significance of the m-Tolyl Substituted Acetic Acid Moiety in Chemical Biology

The "m-tolyl-acetic acid" portion of the molecule also holds considerable significance in the design of biologically active compounds. The tolyl group, a methyl-substituted phenyl ring, is a nonpolar, hydrophobic functional group. wikipedia.org The position of the methyl group on the phenyl ring (ortho, meta, or para) can significantly influence the molecule's shape, and its interactions with biological targets. wikipedia.org The m-tolyl group, specifically, is derived from toluene (B28343) by the removal of a hydrogen atom from the 3-position of the ring. ebi.ac.uk

Acetic acid and its derivatives are ubiquitous in biochemistry and are key intermediates in various metabolic pathways. youtube.com When incorporated into larger molecules, the carboxylic acid group of the acetic acid moiety can act as a hydrogen bond donor and acceptor, and can exist as a charged carboxylate anion under physiological conditions. This allows it to form strong interactions with biological macromolecules like proteins and enzymes. The combination of an aromatic ring (the tolyl group) and a carboxylic acid function is a common feature in many classes of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of the tolyl group can fine-tune the electronic and steric properties of the molecule, thereby influencing its biological activity.

Overview of Research Trajectories for Pyrrolidin-1-yl-m-tolyl-acetic Acid and Analogues

While specific research on "this compound" is not extensively documented in publicly available literature, the research trajectories for analogous compounds provide a clear indication of its potential areas of investigation. The synthesis of N-aryl amino acid derivatives, a class to which this compound belongs, is an active area of research. researchgate.netresearchgate.netusc.edu.au These synthetic efforts are often driven by the need for novel building blocks for drug discovery programs.

Research on similar structures, which combine a cyclic amine with an aryl-acetic acid moiety, has shown a wide range of biological activities. These include anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties. nih.govfrontiersin.orgtandfonline.com For instance, derivatives of rhodanine-3-acetic acid have been investigated as potential anticancer agents that work by disrupting microtubule dynamics. nih.gov The general approach involves the synthesis of a library of related compounds with variations in the substituents on both the pyrrolidine and the aromatic rings to establish structure-activity relationships (SAR). researchgate.net These studies are crucial for optimizing the potency and selectivity of lead compounds.

Table 1: Examples of Research on Structurally Related Pyrrolidine and Acetic Acid Derivatives

| Compound Class | Research Focus | Potential Applications |

|---|---|---|

| Polyhydroxylated Pyrrolidines | Enzyme inhibition (e.g., α-glucosidase, aldose reductase) | Antidiabetic, anticancer |

| Pyrrolidine-2,5-dione-acetamides | Anticonvulsant properties | Central Nervous System (CNS) disorders |

| Spirooxindole Pyrrolidines | Antifungal and anticancer activity | Infectious diseases, oncology |

| Rhodanine-3-acetic acid derivatives | Microtubule disruption, antiproliferative activity | Anticancer |

| N-Aryl α-Amino Acids | Synthesis and antibacterial screening | Antibacterial agents |

Current Research Gaps and Future Prospects in the Field

The lack of specific data on "this compound" represents a clear research gap. The future prospects for this compound and its analogs are promising and can be approached from several angles. A primary focus would be the development of efficient and stereoselective synthetic routes to access this molecule and a diverse set of related structures. nih.gov This would enable a systematic exploration of its biological activities.

Future research should aim to screen "this compound" and its analogs against a wide range of biological targets. Given the properties of its constituent parts, promising areas for investigation include its potential as an inhibitor of enzymes involved in cancer, diabetes, or inflammatory processes. nih.govtandfonline.com Computational studies, such as molecular docking and molecular dynamics simulations, could be employed to predict potential biological targets and to guide the design of more potent and selective analogs. acs.org Furthermore, exploring the impact of the stereochemistry of the pyrrolidine ring and the substitution pattern on the tolyl group will be crucial for elucidating detailed structure-activity relationships. dntb.gov.ua The development of multi-target agents, where a single compound can modulate multiple pathological pathways, is also a promising future direction for this class of molecules. tandfonline.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-methylphenyl)-2-pyrrolidin-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-5-4-6-11(9-10)12(13(15)16)14-7-2-3-8-14/h4-6,9,12H,2-3,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYDVDIAHHXZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Pyrrolidin 1 Yl M Tolyl Acetic Acid

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic pathways by deconstructing a target molecule into simpler, commercially available, or readily synthesizable precursors.

Strategic Disconnection of the Pyrrolidine (B122466) Ring System

The most logical retrosynthetic disconnection for Pyrrolidin-1-yl-m-tolyl-acetic acid involves the C-N bond between the pyrrolidine nitrogen and the alpha-carbon of the acetic acid moiety. This bond is a key linkage that is often formed in the final stages of a synthesis. This disconnection strategy simplifies the molecule into two primary building blocks: the pyrrolidine ring and the m-tolylacetic acid fragment. The most common method for introducing a pyrrolidine ring is to utilize a pre-existing heterocycle. mdpi.com Proline and its derivatives are frequently employed for this purpose. mdpi.com

This leads to two key precursors:

Pyrrolidine: A readily available and relatively inexpensive secondary amine.

An α-functionalized m-tolylacetic acid derivative: This precursor would need a suitable leaving group at the alpha-position to allow for nucleophilic substitution by pyrrolidine. A common choice would be an α-bromo or α-tosyl derivative of m-tolylacetic acid or its corresponding ester.

Approaches to Introducing the m-Tolylacetic Acid Fragment

The introduction of the m-tolylacetic acid fragment can be approached in several ways. One common strategy is the alkylation of a suitable nucleophile with a reactive m-tolyl derivative. In the context of our target molecule, this could involve the reaction of pyrrolidine with an ester of α-bromo-m-tolylacetic acid.

Alternatively, a Strecker-type synthesis could be envisioned. This would involve the reaction of m-tolualdehyde, pyrrolidine, and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group would then yield the desired α-amino acid.

Another approach involves the direct α-arylation of a glycine (B1666218) equivalent. This would entail using a protected glycine derivative that can be deprotonated at the α-carbon, followed by a palladium-catalyzed cross-coupling reaction with an m-tolyl halide or triflate.

Direct Synthesis of this compound

The direct synthesis of this compound can be accomplished through several established organic reactions.

Amidation and Alkylation Reactions

A plausible and widely used method for constructing molecules of this type is through a two-step sequence involving amidation followed by alkylation. mdpi.com

Amidation: The first step would involve the coupling of m-tolylacetic acid with pyrrolidine to form the corresponding amide, N-(m-tolylacetyl)pyrrolidine. This reaction is typically carried out using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid.

α-Halogenation and Nucleophilic Substitution: The resulting amide can then be halogenated at the α-position using a reagent like N-bromosuccinimide (NBS) under radical conditions. The final step would be a nucleophilic substitution of the α-bromo amide with a suitable nucleophile, which in this case would be pyrrolidine itself, to form the target compound. However, a more common approach involves the direct alkylation of pyrrolidine with an α-halo-m-tolylacetate.

A more direct alkylation approach would involve the reaction of pyrrolidine with an ester of α-bromo-m-tolylacetic acid. The resulting ester can then be hydrolyzed under acidic or basic conditions to yield this compound.

| Reaction Step | Reagents and Conditions | Intermediate/Product |

| Esterification | m-Tolylacetic acid, Ethanol, H₂SO₄ (cat.), Reflux | Ethyl m-tolylacetate |

| α-Bromination | Ethyl m-tolylacetate, NBS, AIBN (cat.), CCl₄, Reflux | Ethyl α-bromo-m-tolylacetate |

| Nucleophilic Substitution | Ethyl α-bromo-m-tolylacetate, Pyrrolidine, Et₃N, CH₃CN, RT | Ethyl pyrrolidin-1-yl-m-tolyl-acetate |

| Hydrolysis | Ethyl pyrrolidin-1-yl-m-tolyl-acetate, aq. NaOH, then aq. HCl | This compound |

Alternative Coupling Strategies

Beyond the classical alkylation methods, modern organic synthesis offers several alternative coupling strategies.

Reductive Amination: A convergent approach would be the reductive amination of an α-keto acid, namely m-tolylglyoxylic acid, with pyrrolidine. The reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ to the desired α-amino acid. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Transition Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions have become a powerful tool for C-N bond formation. A plausible route would involve the coupling of a protected α-aminoacetic acid derivative (acting as a pyrrolidine surrogate) with an m-tolyl halide or triflate. Subsequent deprotection would yield the target molecule. While less direct, this method offers a high degree of control and functional group tolerance.

Synthesis of Pyrrolidine-1-yl-m-tolyl-acetic Acid Analogues and Derivatives

The synthetic routes described for this compound are amenable to modification for the synthesis of a wide range of analogues and derivatives. This flexibility is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials.

By varying the starting materials, a diverse library of compounds can be generated. For instance:

Variation of the Aryl Moiety: Instead of m-tolylacetic acid, other substituted phenylacetic acids (e.g., p-tolyl, o-tolyl, methoxyphenyl, or halogenated phenylacetic acids) can be used to explore the effect of substituent position and electronics on the properties of the final compound.

Variation of the Cyclic Amine: Pyrrolidine can be replaced with other cyclic amines such as piperidine, morpholine, or azetidine (B1206935) to investigate the impact of ring size and the presence of other heteroatoms on the molecule's characteristics.

Derivatization of the Carboxylic Acid: The carboxylic acid functionality can be converted into a variety of derivatives, including esters, amides, and alcohols, through standard functional group interconversions. For example, esterification with different alcohols can produce a series of esters, while coupling with various amines can yield a library of amides.

| Starting Material 1 (Aryl Acetic Acid) | Starting Material 2 (Cyclic Amine) | Resulting Analogue |

| p-Tolylacetic acid | Pyrrolidine | Pyrrolidin-1-yl-p-tolyl-acetic acid |

| o-Tolylacetic acid | Pyrrolidine | Pyrrolidin-1-yl-o-tolyl-acetic acid |

| Phenylacetic acid | Pyrrolidine | Phenyl(pyrrolidin-1-yl)acetic acid |

| m-Tolylacetic acid | Piperidine | Piperidin-1-yl-m-tolyl-acetic acid |

| m-Tolylacetic acid | Morpholine | Morpholin-4-yl-m-tolyl-acetic acid |

Modifications on the Pyrrolidine Ring

One common strategy involves the introduction of substituents at various positions on the pyrrolidine ring. For instance, alkylation at the nitrogen (N1 position) can enhance metabolic stability by preventing oxidative deamination. The introduction of hydroxyl groups, such as in the C2 position, can increase hydrophilicity and introduce hydrogen-bonding capabilities, which are often critical for drug-target interactions. The stereochemistry of these substitutions is paramount, as different stereoisomers can exhibit vastly different biological activities.

Recent synthetic advances have enabled the creation of a diverse range of substituted pyrrolidines. nih.gov For example, multicomponent 1,3-dipolar cycloaddition reactions provide an efficient and stereocontrolled method for synthesizing complex five-membered nitrogen heterocycles, including spirocyclic pyrrolidine derivatives. nih.gov These methods often allow for the generation of multiple stereocenters in a single step with high diastereoselectivity. nih.gov

The following table summarizes some common modifications on the pyrrolidine ring and their potential impact:

| Modification | Position | Potential Impact |

| Alkylation | N1 | Increased metabolic stability |

| Hydroxylation | C2, C3, C4 | Increased hydrophilicity, hydrogen-bonding capacity |

| Introduction of Spirocycles | C2, C3 | Increased structural rigidity and complexity |

Derivatization of the m-Tolyl Moiety

The m-tolyl group of this compound offers another site for structural modification to modulate the compound's properties. Derivatization of this aromatic ring can influence its electronic properties, lipophilicity, and potential for specific interactions with target proteins.

Furthermore, modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be utilized to form new carbon-carbon or carbon-heteroatom bonds, respectively. These reactions allow for the introduction of a wide array of substituents, including other aryl groups, alkyl chains, or amino groups, providing a powerful tool for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.

Structural Elaboration at the Carboxylic Acid Functionality

The carboxylic acid group is a key functional handle for further derivatization of this compound. This functional group can be readily converted into a variety of other functionalities, such as esters, amides, and alcohols, each potentially leading to compounds with distinct biological profiles.

Esterification of the carboxylic acid is a common transformation, often employed to improve a compound's pharmacokinetic properties, such as its ability to cross cell membranes. Amide formation, through coupling with various amines, allows for the introduction of a wide range of substituents, enabling the exploration of specific interactions within a binding pocket. The resulting amides can also exhibit different metabolic stabilities compared to the parent carboxylic acid.

Reduction of the carboxylic acid to the corresponding primary alcohol provides another avenue for structural diversification. The resulting hydroxymethyl group can serve as a hydrogen bond donor and can be further functionalized. For instance, it can be oxidized to an aldehyde or converted to an ether or ester. One-pot synthetic sequences, such as Ugi reactions followed by nucleophilic substitution and N-acylation, have been developed for the efficient synthesis of complex molecules derived from carboxylic acids. nih.gov

Stereoselective Synthesis of this compound and its Enantiomers

The stereochemistry of this compound is a critical determinant of its biological activity. As such, the development of stereoselective synthetic methods to obtain enantiomerically pure forms of this compound is of paramount importance. This section will discuss several key approaches to achieving this goal.

Chiral Auxiliary Approaches

Chiral auxiliary-based methods are a well-established strategy for asymmetric synthesis. nih.gov In this approach, a chiral auxiliary is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral pyrrolidine derivatives, proline-derived auxiliaries are commonly employed. mdpi.com The inherent chirality of proline can be used to control the stereoselective formation of new stereocenters. For instance, a chiral oxazoline (B21484) derived from an amino alcohol can be used to direct the arylation of a propionic acid equivalent, leading to the desired 2-aryl-propionic acid with high optical purity. google.com The diastereomers formed in these reactions can often be separated by standard chromatographic techniques, and subsequent removal of the auxiliary provides the enantiomerically pure target molecule. nih.gov

A notable development is the "chiral interlocking auxiliary" strategy, which combines the directing effect of a chiral auxiliary with a templating effect to control the orientation of a macrocycle on an axle, leading to the synthesis of mechanically planar chiral rotaxanes. nih.gov While not directly applied to the title compound, this concept highlights the ongoing innovation in chiral auxiliary design.

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis has emerged as a powerful and efficient tool for the synthesis of chiral molecules, including substituted pyrrolidines. nih.gov This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalysis, in particular, has seen significant advancements, with proline and its derivatives being prominent catalysts. nih.govnih.gov For example, diarylprolinol silyl (B83357) ethers have been successfully used to catalyze the asymmetric functionalization of aldehydes. nih.gov The development of novel organocatalysts, such as those based on Pro-Phe peptides, has expanded the scope of asymmetric aldol (B89426) reactions, a key transformation in the synthesis of functionalized pyrrolidines. nih.gov

Metal-catalyzed asymmetric reactions also play a crucial role. For instance, rhodium-catalyzed intramolecular nitrene insertion into C-H bonds provides a regio- and diastereoselective route to N-unprotected pyrrolidines. organic-chemistry.org Furthermore, palladium-catalyzed C(sp3)-H activation has been utilized for the stereoselective arylation of proline derivatives, offering a highly efficient and enantioselective strategy for the synthesis of complex pyrrolidine analogs. nih.gov

The following table highlights some catalytic systems used in asymmetric pyrrolidine synthesis:

| Catalyst Type | Example Catalyst | Reaction Type |

| Organocatalyst | Diarylprolinol silyl ether | Aldehyde functionalization nih.gov |

| Organocatalyst | Pro-Phe based peptides | Aldol reaction nih.gov |

| Metal Catalyst | Rhodium complexes | Intramolecular C-H amination organic-chemistry.org |

| Metal Catalyst | Palladium complexes | C(sp3)-H arylation nih.gov |

Diastereoselective Synthetic Pathways

Diastereoselective synthesis relies on the presence of an existing stereocenter in the starting material to control the formation of new stereocenters. This approach is particularly useful when starting from readily available chiral building blocks, such as amino acids.

L-proline is a common chiral starting material for the synthesis of enantiomerically pure pyrrolidine derivatives. mdpi.com Its inherent stereochemistry can be used to direct subsequent transformations. For example, the stereoselective synthesis of spirocyclic pyrrolidines has been achieved through a one-pot, three-component reaction involving isatin, a secondary amino acid like L-proline, and an activated alkene, catalyzed by magnetic nanorods. nih.gov This method yields the endo-isomer with high diastereoselectivity. nih.gov

Another strategy involves the use of N-acyliminium ion chemistry starting from non-racemic chiral templates. This approach has been successfully applied to the stereoselective synthesis of the pyrroloisoquinoline ring system, with the stereochemical outcome determined by the chiral auxiliary. rsc.org The stereoselectivity of these reactions is often high, and the resulting diastereomers can be separated to provide access to enantiomerically pure products.

Modern Synthetic Techniques and Methodologies

The classical Strecker synthesis, while effective, often results in racemic mixtures and can utilize hazardous reagents like hydrogen cyanide. wikipedia.orgmasterorganicchemistry.com Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. These advancements are applicable to the synthesis of this compound and are centered around transition metal-catalyzed reactions and green chemistry principles.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful alternatives for the key bond-forming steps in the synthesis of α-amino acid derivatives. One of the most significant modern approaches is the palladium-catalyzed α-arylation of carbonyl compounds. In the context of synthesizing this compound, this could involve the direct coupling of an N-acylated pyrrolidine acetic acid ester with an aryl halide or boronic acid.

Research has demonstrated the feasibility of Pd(II)-catalyzed α-C(sp³)–H arylation of saturated azacycles like pyrrolidine with arylboronic acids. nih.gov This method allows for the direct formation of the bond between the tolyl group and the α-carbon of the acetic acid moiety attached to the pyrrolidine ring. This approach can offer high levels of monoselectivity, preventing over-arylation. nih.gov

Key features of transition metal-catalyzed approaches include:

High Selectivity: Catalysts can be designed to favor the formation of a specific isomer.

Broad Substrate Scope: These methods are often applicable to a wide range of starting materials. nih.gov

Milder Reaction Conditions: Catalytic reactions can often proceed under less harsh conditions than classical methods.

Below is a table summarizing representative transition metal-catalyzed C-H arylation conditions for pyrrolidine derivatives.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | t-Bu₃P-HBF₄ | - | Toluene (B28343) | 100 | High | nih.gov |

| Pd(TFA)₂ | None | 1,4-Benzoquinone | Dichloroethane | 80 | >95:5 mono:di | nih.gov |

| Pd(OAc)₂ | Aminoquinoline | K₂CO₃ | Toluene | 110 | High | acs.org |

This table presents generalized conditions from studies on related pyrrolidine arylations and may require optimization for the specific synthesis of this compound.

Green Chemistry Approaches in Pyrrolidine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. manchester.ac.uk In the synthesis of pyrrolidine derivatives and α-amino acids, these principles are increasingly being applied.

One significant green approach is the use of more environmentally friendly solvents, with water being an ideal choice. The Strecker reaction itself can be performed under aqueous conditions, sometimes facilitated by supramolecular catalysts like β-cyclodextrin, which can enhance the reaction rate and selectivity in water. organic-chemistry.org

Another key aspect of green chemistry is the use of catalysts to improve atom economy and reduce waste. Catalytic asymmetric versions of the Strecker reaction have been developed, employing chiral catalysts to produce enantiomerically enriched α-amino acids directly, thus avoiding the need for resolution of a racemic mixture. sigmaaldrich.comnih.gov For instance, a catalytic asymmetric Strecker reaction of aldehydes with secondary amines has been developed using hydroquinine (B45883) as a chiral catalyst, achieving high yields and enantioselectivities. sigmaaldrich.com

The use of one-pot syntheses also aligns with green chemistry principles by reducing the number of work-up and purification steps, thereby saving solvents and energy. londonmet.ac.ukresearchgate.netlondonmet.ac.uknih.gov A one-pot Strecker synthesis of this compound would involve combining m-tolualdehyde, pyrrolidine, and a cyanide source in a single reaction vessel, followed by in-situ hydrolysis of the resulting α-aminonitrile.

The table below outlines some green chemistry approaches applicable to the synthesis of related compounds.

| Green Chemistry Approach | Reaction | Catalyst/Conditions | Key Advantage | Reference |

| Aqueous Media | Strecker Synthesis | β-Cyclodextrin | Avoids organic solvents, potential for rate enhancement. | organic-chemistry.org |

| Asymmetric Catalysis | Strecker Synthesis | Chiral Amido-thiourea | Direct synthesis of enantiomerically enriched product. | nih.gov |

| One-Pot Synthesis | Pictet-Spengler type | Acetic Acid | Reduced work-up steps, improved efficiency. | londonmet.ac.uklondonmet.ac.uk |

| Solvent-Free Reaction | Synthesis of α-Aminonitriles | None | Elimination of solvent waste. | organic-chemistry.org |

This table illustrates green chemistry principles that could be adapted for the synthesis of this compound.

Structure Activity Relationship Sar Studies of Pyrrolidin 1 Yl M Tolyl Acetic Acid Analogues

Influence of Pyrrolidine (B122466) Ring Substitutions on Molecular Activity

The pyrrolidine ring is a versatile scaffold in drug discovery due to its non-planar, puckered conformation, which can be controlled by substituents. nih.gov This conformational flexibility allows for precise three-dimensional arrangements of functional groups, significantly impacting ligand-target interactions. nih.gov

| Compound | N-Substituent | α-Glucosidase IC50 (mM) |

| 4a | Benzyl | 0.52 ± 0.02 |

| 4b | Tosyl | 1.64 ± 0.08 |

| Data from a study on N-acetylpyrrolidine derivatives as α-glucosidase and α-amylase inhibitors. nih.gov |

Ring Substitutions and Conformational Constraints

Substituents on the carbon atoms of the pyrrolidine ring can introduce conformational constraints, locking the ring into specific puckered forms (e.g., Cγ-exo and Cγ-endo). nih.govnih.gov This is crucial as the spatial orientation of substituents can lead to different biological profiles. researchgate.net The stereochemistry and bulk of these substituents play a significant role. For example, introducing a sterically demanding tert-butyl group at the C-4 position of proline, a pyrrolidine-containing amino acid, strongly influences the ring's puckering. nih.gov

In a series of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, substitutions at the 4-position of the pyrrolidine ring had a dramatic effect on inhibitory activity against caspases-3 and -7. nih.gov Fluorinated analogues at this position showed nanomolar inhibition, which was 100-1000 times more potent than the corresponding methoxy (B1213986) analogues. nih.gov A 4,4-difluorinated compound exhibited the highest potency. nih.gov Conversely, larger substituents like 4-OPEG4 resulted in inactive compounds, underscoring the sensitivity of the binding pocket to the size and electronics of the substituent. nih.govresearchgate.net

| Pyrrolidine Ring Substituent (Position 4) | Caspase-3 IC50 (nM) | Caspase-7 IC50 (nM) |

| 4-Fluoro | Potent (nanomolar) | Potent (nanomolar) |

| 4,4-Difluoro | 362 | 178 |

| 4-Methoxy | Less potent (micromolar) | Less potent (micromolar) |

| 4-Trifluoromethyl | Less potent (micromolar) | Less potent (micromolar) |

| 4-OPEG4 | Inactive | Inactive |

| Data from a study on substituted pyrrolidine derivatives as caspase inhibitors. nih.govresearchgate.net |

Impact of the m-Tolyl Moiety Modifications on Ligand-Target Interactions

The m-tolyl group is another critical component of the pyrrolidin-1-yl-m-tolyl-acetic acid structure, and its modification can significantly impact ligand-target interactions through steric and electronic effects.

Positional Isomerism and Steric Effects of the Tolyl Group

The position of the methyl group on the phenyl ring (ortho, meta, or para) can alter the molecule's shape and how it fits into a binding site. nih.gov While specific data on the positional isomerism of the tolyl group in this compound is not detailed in the provided context, general principles of medicinal chemistry suggest that moving the methyl group could lead to steric clashes or improved hydrophobic interactions within the target protein. nih.gov For example, studies on other molecular scaffolds have shown that ortho-methyl groups can induce a perpendicular ring conformation, which, when combined with placement in a hydrophobic pocket, can enhance activity by over a thousand-fold. nih.gov However, a para-methyl group in a similar context could introduce steric conflict. nih.gov

Role of the Acetic Acid Linker and Carboxylic Acid Functionality

The acetic acid linker and its terminal carboxylic acid group are pivotal for the molecule's activity. The linker's length and flexibility determine the spatial relationship between the pyrrolidine ring and the m-tolyl moiety, which is crucial for optimal binding. The carboxylic acid functionality often acts as a key interaction point, forming hydrogen bonds or ionic interactions with receptor sites.

In studies of STAT3 inhibitors, the linker and its stereochemistry were critical for activity. nih.govnih.govaku.edu For instance, a proline-based linker, which incorporates a pyrrolidine ring, showed improved potency, particularly the (R)-enantiomer. nih.govnih.govaku.edu This highlights that both the conformational constraint imposed by the cyclic nature of the pyrrolidine within the linker and the stereochemistry at the chiral center are vital for effective biological activity. nih.govnih.govaku.edu The carboxylic acid group itself is often essential for forming key interactions with target proteins, and its replacement can lead to a significant loss of potency. nih.govnih.govaku.edu

| Compound | Linker Modification | STAT3 DNA-Binding IC50 (μM) |

| BP-1-102 | Glycine-based | 6.8 |

| 5d | (R)-Proline-based | 2.4 |

| 5c | (S)-Proline-based | 7.2 |

| Data from a study on carboxylic acid-based STAT3 inhibitors. nih.gov |

Chain Length and Flexibility Modifications

The length and flexibility of the acetic acid side chain in this compound are critical determinants of its interaction with biological targets. Altering the number of carbon atoms in this chain can significantly impact the compound's potency and efficacy.

Research on related arylalkanoic acids has demonstrated that the distance between the acidic center and the aromatic ring is a crucial factor for activity. pharmacy180.com Generally, an optimal distance is observed, with significant deviations leading to a decrease in biological effect. For instance, increasing the chain length from an acetic acid (n=1) to a propionic acid (n=2) or butyric acid (n=3) derivative can alter the molecule's ability to adopt the correct conformation for binding to its target.

Table 1: Effect of Acetic Acid Chain Length on Biological Activity

| Compound | Chain Moiety | Relative Activity |

| Analogue 1 | Acetic Acid (n=1) | +++ |

| Analogue 2 | Propionic Acid (n=2) | ++ |

| Analogue 3 | Butyric Acid (n=3) | + |

Note: The data in this table is illustrative and based on general principles of SAR for arylalkanoic acids.

Furthermore, the introduction of rigidity or flexibility into this chain can also modulate activity. For example, incorporating a double bond to create an acrylic acid derivative would restrict conformational freedom, which could be either beneficial or detrimental depending on the target's binding site topology. Conversely, branched chains can explore different regions of the binding pocket, potentially leading to enhanced interactions.

Isosteric Replacements of the Carboxylic Acid Group

The carboxylic acid group is a key functional group, often acting as a crucial hydrogen bond donor and acceptor, or existing in its carboxylate form to engage in ionic interactions. However, its acidic nature can sometimes lead to poor pharmacokinetic properties. nih.govscispace.com Isosteric replacement, the substitution of the carboxylic acid with a different functional group that retains similar physicochemical properties, is a common strategy to overcome these limitations. nih.govscispace.comdntb.gov.ua

A variety of functional groups can serve as bioisosteres for carboxylic acids. nih.govresearchgate.netenamine.net Tetrazoles, for example, are a well-established replacement, possessing a similar pKa and spatial distribution of electrostatic potential. dntb.gov.ua Other potential isosteres include hydroxamic acids, sulfonamides, and certain acylsulfonamides. nih.gov The choice of isostere can have a profound impact on the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target affinity and selectivity. nih.gov

Table 2: Bioisosteric Replacements for the Carboxylic Acid Moiety

| Compound | Acidic Moiety | pKa (approx.) | Expected Oral Bioavailability |

| Parent Compound | Carboxylic Acid | 4-5 | Low to Moderate |

| Analogue 4 | Tetrazole | 5 | Moderate |

| Analogue 5 | Sulfonamide | 9-10 | Moderate to High |

| Analogue 6 | Hydroxamic Acid | 9 | Moderate |

Note: The data in this table is illustrative and based on the known properties of common carboxylic acid bioisosteres.

Stereochemical Contributions to Molecular Recognition and Activity

The presence of chiral centers in this compound means that it can exist as different stereoisomers. nih.gov The spatial arrangement of atoms is a critical factor in drug-receptor interactions, and as such, different stereoisomers can exhibit vastly different pharmacological profiles. nih.gov

The pyrrolidine ring itself is a source of stereoisomerism, and its substituents can adopt various spatial orientations. nih.govnih.gov This three-dimensional structure is crucial for fitting into the binding site of a biological target. nih.gov

Enantiomeric Efficacy and Selectivity

The alpha-carbon of the acetic acid moiety in this compound is a chiral center, leading to the existence of two enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers can have different biological activities. One enantiomer may be significantly more potent than the other (the eutomer), while the other may be less active (the distomer) or even contribute to off-target effects.

For instance, in a series of 2-aryl(pyrrolidin-4-yl)acetic acids, which are structurally related to the compound of interest, the stereochemistry at the acetic acid alpha-carbon was found to be a major determinant of their agonist activity at sphingosine-1-phosphate (S1P) receptors. nih.gov Typically, one enantiomer will exhibit a significantly higher affinity for the receptor due to a more favorable three-point interaction with the binding site.

Table 3: Enantiomeric Efficacy at a Hypothetical Receptor

| Compound | Stereochemistry | Receptor Affinity (IC50) |

| (R)-Pyrrolidin-1-yl-m-tolyl-acetic acid | R | 10 nM |

| (S)-Pyrrolidin-1-yl-m-tolyl-acetic acid | S | 500 nM |

| Racemic Mixture | R/S | 255 nM |

Note: The data in this table is hypothetical and serves to illustrate the principle of enantiomeric differences in activity.

Diastereomeric Activity Profiles

In addition to the chiral center on the acetic acid side chain, substitutions on the pyrrolidine ring can introduce further chiral centers, leading to the possibility of diastereomers. Diastereomers have different physical properties and, more importantly, distinct biological activities.

Table 4: Diastereomeric Activity Profiles

| Compound | Pyrrolidine Substitution | Relative Activity |

| Diastereomer A | (2R, 4S) | ++++ |

| Diastereomer B | (2R, 4R) | ++ |

| Diastereomer C | (2S, 4R) | + |

| Diastereomer D | (2S, 4S) | +++ |

Note: This table presents a hypothetical scenario to illustrate how the relative stereochemistry of substituents on the pyrrolidine ring can lead to different activity levels.

Molecular Interactions and Mechanistic Insights Via in Vitro and in Silico Studies

Enzyme Inhibition and Receptor Binding Mechanism Studies

The pyrrolidine (B122466) scaffold is a cornerstone in the design of bioactive molecules, demonstrating a wide range of interactions with various enzymes and receptors. The following sections delve into the specifics of these interactions for derivatives of pyrrolidine acetic acid.

Specificity and Potency Against Molecular Targets

Derivatives of pyrrolidine and pyrrole (B145914) acetic acid have been identified as potent inhibitors of several key enzymes and as antagonists for important receptors. The specificity and potency of these compounds are often evaluated by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki).

Enzyme Inhibition:

Acetylcholinesterase (AChE): Certain pyrrolidin-2-one derivatives have been predicted to be potent AChE inhibitors, with IC50 values in the low micromolar range. nih.govresearchgate.net These findings are significant in the context of developing treatments for Alzheimer's disease, where AChE inhibition is a key therapeutic strategy. nih.govthemedicon.com

Tyrosinase: A series of hydroxybenzylidenyl pyrrolidine-2,5-dione compounds have shown significant inhibitory activity against mushroom tyrosinase. rsc.org One particular compound, HMP, exhibited an IC50 value of 2.23 ± 0.44 μM, which is considerably more potent than the well-known tyrosinase inhibitor, kojic acid (IC50 = 20.99 ± 1.80 μM). rsc.org

Cyclooxygenase (COX) and Lipoxygenase (LOX): Pyrrolidine-2,5-dione derivatives have been investigated as dual inhibitors of COX and LOX enzymes. nih.gov Some of these compounds displayed preferential COX-2 affinity in the submicromolar to nanomolar ranges, with one compound emerging as the most active with an IC50 value of 0.051 ± 0.001 μM. nih.gov Another study on N-substituted pyrrolidine-2,5-dione derivatives also identified potent COX-2 inhibitors, with one compound showing an IC50 value of 0.98 μM and a selectivity index of 31.5. ebi.ac.uk

Aldose Reductase: Substituted pyrrol-1-ylacetic acids have demonstrated considerable inhibitory activity against aldose reductase in the micromolar range. nih.gov The most active among these was [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid, which showed potency comparable to known aldose reductase inhibitors. nih.gov

α-Amylase and α-Glucosidase: Pyrrolidine derivatives have been explored as inhibitors of α-amylase and α-glucosidase, enzymes involved in the breakdown of carbohydrates. nih.gov This inhibitory action is beneficial for managing conditions like diabetes by regulating postprandial glucose levels. nih.gov

Indoleamine 2,3-dioxygenase-1 (IDO1): Pyrrolidine-2,5-dione derivatives are being investigated as inhibitors of IDO1, an enzyme implicated in cancer. google.com

Receptor Binding:

CCR5 Receptor: Pyrrolidine acetic acid derivatives have been developed as antagonists of the human CCR5 chemokine receptor, which is a crucial co-receptor for HIV-1 entry into cells. nih.govnih.gov These antagonists have shown potent binding and antiviral properties. nih.gov

Ionotropic Glutamate Receptors (iGluRs): Stereoselective synthesis of certain pyrrolidine-2-carboxylic acid analogs has led to the identification of compounds with binding affinity for iGluRs, particularly NMDA receptors. nih.gov

Table 1: Inhibitory and Binding Potency of Pyrrolidine Derivatives

| Compound Class | Target | Potency (IC50/Ki/Kd) | Reference |

|---|---|---|---|

| Pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | Low micromolar range | nih.govresearchgate.net |

| Hydroxybenzylidenyl pyrrolidine-2,5-dione (HMP) | Mushroom Tyrosinase | IC50: 2.23 ± 0.44 μM | rsc.org |

| Pyrrolidine-2,5-dione derivatives | COX-2 | IC50: 0.051 ± 0.001 μM | nih.gov |

| N-substituted pyrrolidine-2,5-dione derivatives | COX-2 | IC50: 0.98 μM | ebi.ac.uk |

| [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid | Aldose Reductase | Micromolar range | nih.gov |

| Pyrrolidine derivatives | α-Amylase / α-Glucosidase | IC50: 2.72 µM - 3.21 µM | tandfonline.com |

| (S)-pyrrolidines | CXCR4 Receptor | IC50: 79 nM | nih.gov |

| Pyrrolidine-2,3-diones | P. aeruginosa PBP3 | Kd: 6.4 to 62.7 µM | mdpi.com |

Kinetics of Ligand-Target Association and Dissociation

Understanding the kinetics of how a ligand binds to and dissociates from its target is crucial for drug design. For pyrrolidine derivatives, some kinetic studies have been performed.

Kinetic analysis of tyrosinase inhibition by the hydroxybenzylidenyl pyrrolidine-2,5-dione compound, HMP, revealed that it acts as a competitive inhibitor. rsc.org The inhibition constants (Ki) were determined to be 4.24 × 10⁻⁷ M at a concentration of 1.25 μM and 1.82 × 10⁻⁶ M at 20 μM. rsc.org

In another study, surface plasmon resonance (SPR) was used to confirm the binding of pyrrolidine-2,3-dione (B1313883) inhibitors to P. aeruginosa PBP3. The results indicated a fast association and dissociation of these compounds. mdpi.com The dissociation constants (Kd) for the tested compounds were found to be in the range of 6.4 to 62.7 µM, which were determined through steady-state analysis. mdpi.com

Computational Chemistry and Molecular Modeling

Computational methods are invaluable tools for elucidating the structural and electronic properties of molecules and for predicting their interactions with biological targets.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyrrolidine derivatives, DFT calculations have been employed to understand their electronic and structural properties.

Studies on substituted pyrrolidinones have used DFT with the B3LYP functional and 6-31G* basis set to calculate thermodynamic parameters and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. arabjchem.org These calculations help in understanding the stability and reactivity of the molecules. arabjchem.org For instance, higher HOMO energy values in certain molecules suggest they could be better corrosion inhibitors. arabjchem.org

DFT has also been used to study the photo-physical properties of N-methyl-3,4-fulleropyrrolidine and its derivatives, revealing how different substituents affect the electronic structure. researchgate.net Furthermore, DFT calculations have been correlated with experimental results for piperidyl and pyrrolidinyl chalcones, showing good agreement for their electrochemical properties. nih.gov

Molecular Docking Analyses of Pyrrolidin-1-yl-m-tolyl-acetic Acid with Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecule ligands to their protein targets.

Acetylcholinesterase (AChE): Docking studies of pyrrolidin-2-one derivatives with AChE (PDB ID: 4EY7) have shown good binding affinity. nih.govresearchgate.net For example, 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one showed a high docking score of -18.59, which was better than the standard drug donepezil (B133215) (-17.257). nih.govresearchgate.net

HDAC2 and PHB2: Molecular docking of a spiro[pyrrolidine-3,3-oxindole] derivative with histone deacetylase 2 (HDAC2) (PDB ID: 4LY1) confirmed probable binding interactions, suggesting it as a potential target. nih.gov

CXCR4 Receptor: A series of (S)-pyrrolidines were identified as CXCR4 chemokine receptor antagonists, with one compound showing excellent binding affinity (IC50 = 79 nM) in competitive binding assays. nih.gov

EGFR and CDK2: Docking of fused 1H-pyrroles and related scaffolds against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2) has been performed to validate their potential as inhibitors. nih.gov

Myeloid cell leukemia-1 (Mcl-1): Molecular docking of pyrrolidine derivatives was used to understand their interaction with the binding site of the Mcl-1 protein, an important anti-apoptotic target in cancer. nih.gov

Carbonic Anhydrase I: Docking studies of a pyridinium (B92312) carboxylate salt suggested it could act as a carbonic anhydrase I inhibitor, which was confirmed by its good binding affinities and stable complex formation with the active site residues. mdpi.com

Table 2: Molecular Docking Results for Pyrrolidine Derivatives

| Compound/Derivative Class | Target Protein (PDB ID) | Docking Score (kcal/mol) / Key Interactions | Reference |

|---|---|---|---|

| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | Acetylcholinesterase (4EY7) | -18.59 | nih.govresearchgate.net |

| Spiro[pyrrolidine-3,3-oxindole] derivative | HDAC2 (4LY1) | Confirmed probable binding interactions | nih.gov |

| Fused 1H-pyrrole derivatives | EGFR / CDK-2 | Validated docking experiments with RMSD of 0.88 Å and 0.54 Å for redocked ligands | nih.gov |

| Pyrrolidine derivatives | Mcl-1 | Uncovered mode of interaction with key residues of the binding site | nih.gov |

| 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate | Carbonic Anhydrase I (2NN7) | Binding Energy: -6.93 kcal/mol (for re-docked original ligand) | mdpi.com |

Molecular Dynamics (MD) Simulations of Ligand-Protein Complexes

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. In drug discovery, MD simulations provide insights into the stability of ligand-protein complexes and the conformational changes that occur over time.

MD simulations of pyrrolidin-2-one derivatives complexed with AChE were carried out for 100 ns. nih.govresearchgate.net These simulations, along with MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) studies, suggested that the synthesized compounds form stable complexes with AChE. nih.govresearchgate.net

Similarly, MD simulations were performed for pyrrolidine derivatives targeting the Mcl-1 protein. nih.gov The results demonstrated the stability of the analyzed compounds within the target protein's binding site over a 100 ns trajectory, supporting the molecular docking findings. nih.gov These computational studies are crucial for validating the potential of these compounds as inhibitors and for guiding further drug development efforts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, a QSAR study would typically involve the synthesis and biological evaluation of a library of analogues.

A hypothetical QSAR study would involve generating molecular descriptors for each analogue. These descriptors quantify various physicochemical properties, such as electronic, steric, and hydrophobic characteristics. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that correlates these descriptors with the observed biological activity. Such a model could predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

A representative data table for a QSAR study is shown below. Please note this data is illustrative.

| Compound ID | Substituent (R) | LogP | Electronic Parameter (σ) | Steric Parameter (Es) | Biological Activity (IC₅₀, µM) |

| 1 | H | 2.5 | 0.00 | 0.00 | 10.2 |

| 2 | 4-Cl | 3.2 | 0.23 | -0.97 | 5.8 |

| 3 | 4-CH₃ | 3.0 | -0.17 | -1.24 | 8.1 |

| 4 | 4-NO₂ | 2.4 | 0.78 | -2.52 | 2.3 |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, a pharmacophore model would highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers that are crucial for its interaction with a biological target.

Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. This allows for the rapid identification of other molecules that fit the pharmacophore and are therefore likely to exhibit similar biological activity. This approach can lead to the discovery of novel chemical scaffolds with the desired therapeutic effects.

Bio-Physicochemical Characterization and Interactions

Understanding the biophysicochemical properties of a compound is critical for interpreting its biological activity and for optimizing its drug-like characteristics.

Studies on Solvation and Lipophilicity Effects on Binding

The solvation and lipophilicity of this compound would significantly influence its ability to bind to a biological target. Lipophilicity, often measured as the partition coefficient (LogP), affects a compound's ability to cross cell membranes and its affinity for hydrophobic pockets in proteins.

Hydrogen Bonding Networks and Van der Waals Interactions

High-resolution structural techniques, such as X-ray crystallography or NMR spectroscopy, would be required to visualize the precise binding mode of the compound and to identify the key amino acid residues involved in hydrogen bonding and van der Waals contacts. Molecular dynamics simulations can complement this by providing a dynamic view of these interactions.

An illustrative table of potential interactions is provided below.

| Interaction Type | Functional Group on Compound | Potential Interacting Residue on Target |

| Hydrogen Bond | Carboxylic acid (donor/acceptor) | Arg, Lys, His, Ser, Thr |

| Van der Waals | Tolyl group (hydrophobic) | Leu, Ile, Val, Phe |

| Van der Waals | Pyrrolidine ring (hydrophobic) | Ala, Pro |

Conformational Analysis and Molecular Flexibility

The three-dimensional shape, or conformation, of this compound is crucial for its ability to fit into the binding site of its target. The molecule's flexibility allows it to adopt different conformations, and the biologically active conformation may not be its lowest energy state in solution.

Conformational analysis can be performed using computational methods like molecular mechanics and quantum mechanics to identify low-energy conformations. Experimental techniques such as NMR spectroscopy can provide information about the conformational preferences of the molecule in solution. Understanding the conformational landscape is essential for designing rigid analogues that lock the molecule in its bioactive conformation, potentially leading to increased potency and selectivity.

Advanced Characterization Techniques in Compound Research

Spectroscopic Methods for Structural and Mechanistic Studies

Spectroscopic techniques are indispensable for probing the molecular architecture and dynamic behavior of Pyrrolidin-1-yl-m-tolyl-acetic acid. These methods provide critical insights into the compound's conformation, functional groups, and metabolic fate.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide a wealth of information regarding its molecular framework.

While specific experimental data for this compound is not publicly available, we can infer expected spectral characteristics based on its constituent parts and data from the closely related compound, 2-(Pyrrolidin-1-yl)acetic acid. nih.govnih.gov The structure of 2-(Pyrrolidin-1-yl)acetic acid consists of a pyrrolidine (B122466) ring attached to an acetic acid moiety. nih.gov The introduction of a m-tolyl group at the alpha-carbon of the acetic acid would introduce significant changes in the NMR spectra.

Expected ¹H NMR Spectral Features:

The proton NMR spectrum would be expected to show distinct signals for the protons of the pyrrolidine ring, the methine proton adjacent to the tolyl and carboxyl groups, and the aromatic protons of the tolyl group. The chemical shifts and coupling constants of the pyrrolidine protons would be indicative of the ring's conformation, which is typically a puckered envelope or twist conformation. The resonance of the methine proton would be influenced by the electron-withdrawing carboxylic acid and the aromatic tolyl group. The aromatic region would display a characteristic splitting pattern for a meta-substituted benzene (B151609) ring.

Expected ¹³C NMR Spectral Features:

The carbon-13 NMR spectrum would complement the proton NMR data. Key resonances would include those for the carbonyl carbon of the carboxylic acid, the carbons of the pyrrolidine ring, the methine carbon, and the carbons of the m-tolyl group. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum. The positions of the pyrrolidine carbon signals provide further insight into the ring's conformation. The aromatic carbons would show distinct signals based on their substitution pattern.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), could be employed to study the spatial proximity of protons, providing crucial data for determining the preferred conformation of the molecule in solution.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound Analogs

Note: This table presents predicted and experimental data for analogous structures to illustrate the expected chemical shift ranges. Specific values for this compound would require experimental determination.

| Carbon Atom | 2-(Pyrrolidin-1-yl)acetic acid (Experimental, H₂O) | Pyrrolidine (Experimental, CDCl₃) | Toluene (B28343) (Experimental, CDCl₃) | Predicted Range for this compound |

| Carbonyl (C=O) | ~170-180 ppm | - | - | ~170-180 ppm |

| Pyrrolidine (α-CH₂) | ~50-60 ppm | 47.1 ppm | - | ~50-60 ppm |

| Pyrrolidine (β-CH₂) | ~20-30 ppm | 25.8 ppm | - | ~20-30 ppm |

| Methine (α-C) | - | - | - | ~50-70 ppm |

| Tolyl (C-CH₃) | - | - | 137.8 ppm | ~135-140 ppm |

| Tolyl (CH₃) | - | - | 21.5 ppm | ~20-25 ppm |

| Tolyl (aromatic CH) | - | - | ~125-130 ppm | ~125-135 ppm |

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns. In the context of this compound, MS is crucial for confirming its identity, assessing its purity, and identifying potential metabolites.

High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the determination of the elemental formula of the parent compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would offer structural information, as the molecule breaks apart in a predictable manner. For instance, cleavage of the bond between the pyrrolidine ring and the acetic acid moiety would be an expected fragmentation pathway.

In metabolic studies, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice. Following administration of the compound to a biological system, samples such as plasma or urine can be analyzed to detect and identify metabolites. Common metabolic transformations for a molecule like this compound could include hydroxylation of the tolyl ring, oxidation of the pyrrolidine ring, or conjugation with glucuronic acid. The identification of these metabolites is vital for understanding the compound's pharmacokinetic profile. For example, studies on related pyrrolidinophenones have shown that major metabolic pathways include reduction of keto groups and hydroxylation of the aliphatic side chain.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is often involved in hydrogen bonding. A strong absorption around 1700-1725 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group. C-H stretching vibrations of the pyrrolidine and tolyl groups would appear in the 2800-3000 cm⁻¹ region. The C-N stretching of the tertiary amine in the pyrrolidine ring would likely be observed in the 1000-1250 cm⁻¹ range.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic C=C stretching vibrations of the tolyl group would be expected to produce strong signals in the Raman spectrum, typically in the 1580-1620 cm⁻¹ region. The symmetric stretching of the carboxylate group, if the compound exists in a deprotonated form, would also be Raman active.

A combination of IR and Raman spectroscopy, often supported by computational calculations, allows for a comprehensive assignment of the vibrational modes of the molecule. nih.gov

Crystallographic Analysis of this compound and its Complexes

Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state, offering unparalleled insight into molecular conformation and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional structure of a molecule. researchgate.net If suitable single crystals of this compound can be grown, SC-XRD analysis would reveal its absolute configuration (in the case of a chiral molecule), bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the molecule's preferred conformation in the solid state, which can influence its physical properties and biological activity.

The analysis would also shed light on the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the carboxylic acid group and van der Waals interactions between the tolyl and pyrrolidine moieties. For instance, studies on other pyrrolidine derivatives have successfully used SC-XRD to confirm their molecular structures. nih.govresearchgate.net

To understand how this compound interacts with its biological target, co-crystallization followed by X-ray diffraction analysis is a powerful approach. This involves forming a crystal that contains both the compound and its target protein. The resulting crystal structure reveals the precise binding mode of the ligand within the protein's active site.

This technique can identify the specific amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts). Such information is critical for structure-based drug design, enabling the rational optimization of the ligand to improve its potency and selectivity. The co-crystallization of carboxylic acid-containing compounds with their target enzymes has been successfully used to improve the pharmacokinetic properties of drug candidates. nih.gov The formation of co-crystals with other carboxylic acids can also be a strategy to enhance the physicochemical properties of a drug. rsc.orgrsc.orgnih.govresearchgate.net

Analysis of Intermolecular Interactions in Crystal Lattices

The crystal structure of o-Tolyloxy acetic acid (1H-indol-3-yl-methylene)-hydrazide reveals a complex network of intermolecular forces that dictate the packing of molecules in the solid state. researchgate.net Advanced techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis are instrumental in identifying and quantifying these non-covalent interactions. researchgate.netrsc.org

Detailed Research Findings:

In the case of o-Tolyloxy acetic acid (1H-indol-3-yl-methylene)-hydrazide, the compound crystallizes in the monoclinic crystal system with the space group P21/n. researchgate.net The analysis of its crystal structure highlights the significant role of various intermolecular interactions in stabilizing the crystal packing.

Hirshfeld Surface Analysis:

A particularly powerful tool for the visualization and quantification of intermolecular contacts in a crystal is Hirshfeld surface analysis. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The Hirshfeld surface visually represents the intermolecular interactions, and the 2D fingerprint plots derived from it provide a quantitative summary of the different types of contacts.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 45.4 |

| C···H/H···C | Not specified in abstract |

| O···H/H···O | Not specified in abstract |

| N···H/H···N | Not specified in abstract |

The predominance of H···H contacts suggests that van der Waals forces play a crucial role in the crystal packing of this molecule. While the abstract specifies the major contribution from H···H contacts, a full analysis would also quantify other key interactions such as C···H/H···C, O···H/H···O, and N···H/H···N, which are vital for the formation of the three-dimensional supramolecular architecture. researchgate.net The presence of nitrogen and oxygen atoms in the molecule strongly implies the existence of hydrogen bonds, which are critical directional interactions that significantly influence the crystal's properties.

The study of these non-covalent interactions is fundamental to crystal engineering, where the goal is to design and synthesize new crystalline materials with desired physical and chemical properties. A thorough understanding of the intermolecular forces at play allows for the prediction and control of the crystal packing, which in turn affects the material's performance in various applications.

Future Research Directions and Compound Optimization Strategies

Design Principles for Next-Generation Analogues

The rational design of next-generation analogues of Pyrrolidin-1-yl-m-tolyl-acetic acid is paramount for enhancing potency, selectivity, and pharmacokinetic profiles. Key strategies in this endeavor include scaffold hopping, bioisosteric replacement, and fragment-based drug discovery.

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule while retaining the spatial arrangement of key functional groups responsible for biological activity. nih.gov This approach can lead to the discovery of novel intellectual property, improved physicochemical properties, and altered selectivity profiles. For this compound, the pyrrolidine (B122466) ring and the m-tolyl group constitute the core scaffold.

Scaffold Hopping: Potential scaffold hops for the pyrrolidine ring could include other five- or six-membered saturated heterocyclic rings such as piperidine, morpholine, or even bicyclic systems. nih.gov These modifications can influence the compound's rigidity, basicity, and interaction with the target protein. Similarly, the m-tolyl group could be replaced with other aromatic or heteroaromatic systems to explore new binding interactions.

Bioisosteric Replacement: This strategy involves the substitution of a functional group with another that has similar physical or chemical properties, leading to a molecule with comparable biological activity. researchgate.net For the carboxylic acid moiety of this compound, potential bioisosteres include tetrazole, hydroxamic acid, or acylsulfonamide groups. These replacements can modulate the acidity, metabolic stability, and cell permeability of the resulting compounds. The methyl group on the tolyl ring could also be replaced with other small alkyl groups, halogens, or a trifluoromethyl group to fine-tune electronic and steric properties. researchgate.net

Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) is a method that starts with the identification of small, low-affinity chemical fragments that bind to a biological target. These initial hits are then grown or linked together to create more potent, lead-like molecules. Should a specific molecular target for this compound be identified and its three-dimensional structure determined, FBDD could be a highly effective strategy.

The this compound structure can be deconstructed into key fragments: the pyrrolidine ring, the m-tolyl group, and the acetic acid side chain. Screening of fragment libraries could identify alternative moieties that bind to the respective subpockets of the target protein. These fragments can then be elaborated or combined to generate novel analogues with improved binding affinity and optimized properties. This approach offers an efficient way to explore chemical space and identify novel chemotypes.

Exploration of Novel Biological Targets for Pyrrolidin-1-yl-m-tolyl-Acid Derivatives

While the initial therapeutic applications of this compound derivatives may be established, exploring new biological targets can significantly expand their therapeutic potential. The pyrrolidine scaffold is a common feature in a wide range of biologically active molecules, suggesting that derivatives of this compound could interact with various protein families. nih.gov

For instance, the pyrrolidine moiety is present in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.gov A systematic screening of this compound and its analogues against a panel of diverse biological targets could uncover unexpected activities. For example, some pyrrolidine derivatives have shown activity as GRP40 agonists for the potential treatment of type 2 diabetes. nih.gov Furthermore, the structural similarity to certain neurotransmitters suggests potential applications in the central nervous system. The development of novel pyrrole (B145914) derivatives as multi-target agents for conditions like Alzheimer's disease highlights the potential for this class of compounds to address complex multifactorial diseases. mdpi.com

Advancements in Synthetic Efficiency and Scalability

The development of robust and scalable synthetic methods is crucial for producing the quantities of material required for extensive preclinical and clinical evaluation. This may involve the use of novel catalytic systems, flow chemistry techniques, or enzymatic transformations to improve efficiency and reduce environmental impact.

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can be leveraged to accelerate the design and optimization of this compound derivatives.

AI and ML algorithms can be trained on existing structure-activity relationship (SAR) data to build predictive models. These models can then be used to:

Predict the biological activity of virtual compounds, allowing for the in silico screening of large virtual libraries and prioritizing the synthesis of the most promising candidates.

Optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) by identifying structural features that contribute to favorable or unfavorable profiles.

Generate novel molecular structures with desired properties using generative models. These models can propose entirely new scaffolds or suggest modifications to existing ones, expanding the accessible chemical space.

By harnessing the power of AI and ML, researchers can make more informed decisions, reduce the number of costly and time-consuming experiments, and ultimately accelerate the discovery of new and effective medicines based on the this compound scaffold.

Q & A

(Basic) What are the common synthetic routes for Pyrrolidin-1-yl-m-tolyl-acetic acid, and how are intermediates validated?

Answer:

The synthesis typically involves coupling pyrrolidine with m-tolylacetic acid derivatives. A validated approach includes:

- Step 1: Alkylation or acylation of m-tolylacetic acid using reagents like bromoethane or acyl chlorides to introduce reactive groups.

- Step 2: Nucleophilic substitution with pyrrolidine under controlled pH (e.g., using NaHCO₃ to maintain basic conditions) .

- Validation: Intermediate purity is confirmed via thin-layer chromatography (TLC) and NMR spectroscopy. For example, in analogous syntheses, -NMR peaks at δ 2.5–3.5 ppm confirm pyrrolidine ring protons, while aromatic protons (m-tolyl) appear at δ 6.5–7.5 ppm .

(Basic) Which spectroscopic methods are optimal for characterizing this compound?

Answer:

- NMR Spectroscopy: - and -NMR are critical for structural confirmation. The carboxylic acid proton (if present) is observed at δ 10–12 ppm, while pyrrolidine protons appear as multiplet signals .

- IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid C=O stretch.

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₃H₁₇NO₂: 220.1338) .

(Advanced) How can discrepancies between NMR data and X-ray crystallography results for this compound be resolved?

Answer:

Discrepancies often arise from dynamic processes (e.g., conformational flexibility) in solution vs. solid-state structures. Methodological steps:

- Dynamic NMR Studies: Variable-temperature NMR can identify rotamers or ring puckering in pyrrolidine .

- Crystallographic Refinement: Use SHELXL for high-resolution X-ray data to model disorder or thermal motion. SHELX’s constraints (e.g., DFIX, FLAT) improve accuracy in bond lengths/angles .

- Cross-Validation: Compare DFT-calculated structures (e.g., Gaussian) with experimental data to identify energy-minimized conformers .

(Advanced) What strategies are effective for chiral resolution of this compound enantiomers?

Answer:

- Chiral Chromatography: Use columns like Chiralpak IA/IB with hexane:isopropanol (80:20) and 0.1% trifluoroacetic acid. Retention time splits confirm enantiomeric separation .

- Diastereomeric Salt Formation: React with chiral resolving agents (e.g., (R)- or (S)-1-phenylethylamine) and recrystallize in ethanol/water .

- Circular Dichroism (CD): Monitor Cotton effects at 220–250 nm to assign absolute configuration post-separation .

(Basic) What critical parameters optimize the purity of this compound?

Answer:

- Recrystallization Solvents: Use ethyl acetate/hexane mixtures (1:3) to remove polar impurities.

- HPLC Purity Checks: Employ C18 columns with acetonitrile/water (60:40) and UV detection at 254 nm. Aim for ≥98% purity .

- Impurity Profiling: LC-MS identifies byproducts like unreacted m-tolylacetic acid (retention time ~3.2 min) .

(Advanced) How is SHELXL applied to refine the crystal structure of this compound?

Answer:

- Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) at 100 K. SHELXL refines anisotropic displacement parameters for non-H atoms .

- Hydrogen Placement: Apply HFIX commands to position H atoms geometrically.

- Validation: Check R1/wR2 values (<5%) and CCDC deposition (e.g., CCDC 1234567) .

(Advanced) What computational methods predict the stability of this compound under varying conditions?

Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level. Analyze HOMO-LUMO gaps to assess reactivity .

- Molecular Dynamics (MD): Simulate solvation in water/DMSO to study hydrolysis or aggregation.

- pKa Prediction: Use ChemAxon or SPARC to estimate acidity (expected pKa ~4.5 for carboxylic acid) .

(Basic) What safety precautions are necessary when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods during synthesis .

- Toxicity Mitigation: Acute toxicity (Category 4) requires emergency protocols (e.g., eye wash stations, 0.9% saline rinses) .

- Spill Management: Absorb with vermiculite and dispose as hazardous waste (EPA code D001) .

(Advanced) How to design experiments to study the acid-base behavior of this compound in different solvents?

Answer:

- Potentiometric Titration: Titrate with 0.1M NaOH in water, ethanol, and DMSO. Use a glass electrode calibrated with standard buffers .

- UV-Vis Spectroscopy: Monitor λₘₐₓ shifts (e.g., 260 nm) upon deprotonation.

- Data Analysis: Fit to Henderson-Hasselbalch equation to determine pKa variations (±0.1) .

(Advanced) What approaches establish structure-activity relationships (SAR) for this compound derivatives?

Answer:

- Analog Synthesis: Modify substituents on the m-tolyl group (e.g., halogens, methyl) and assess bioactivity .

- QSAR Modeling: Use CoMFA/CoMSIA to correlate electronic (Hammett σ) or steric (Taft Eₛ) parameters with activity .

- In Vitro Assays: Test inhibition of target enzymes (e.g., COX-2) via fluorescence polarization or SPR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.